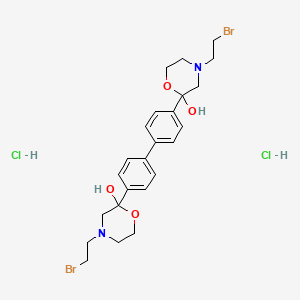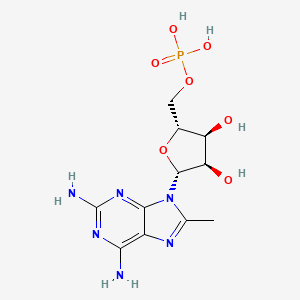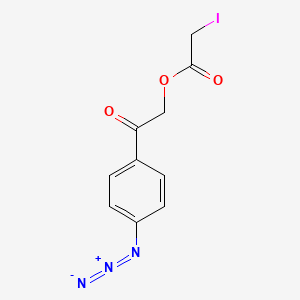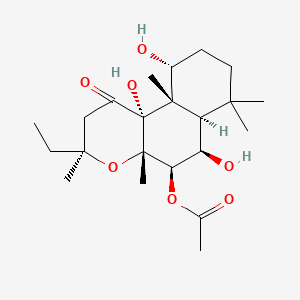![molecular formula C11H17N3O2 B1201178 N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)
N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide is an aromatic amide.
Applications De Recherche Scientifique
1. Palladium(II) Complexes Formation
The compound, related to 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives, has been utilized in the synthesis of new palladium(II) chloride complexes. These complexes, formed by reacting PPA-type ligands with PdCl2(COD), exhibit κN-monodentate coordination and vary in their molecular arrangements, such as forming supramolecular hydrogen-bonded chains and cyclic dimers in solid states (Palombo et al., 2019).
2. Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a class closely related to the compound , have shown promising immunomodulating activity. These molecules enhanced macrophage cytotoxicity and stimulated antibacterial defenses in mice, indicating potential for pharmacological applications in immune response modulation (Doria et al., 1991).
3. Synthesis of Azoles
Research involving similar compounds has been directed towards the synthesis of azoles, which are significant in pharmaceutical chemistry. These syntheses involve reactions with various agents to produce structurally diverse azoles, demonstrating the compound's utility in creating pharmacologically relevant structures (Tumosienė & Beresnevicius, 2007).
4. Transition Metal Complexes
The compound, particularly its variant Me2PPA, has been employed in forming transition metal complexes. These complexes, involving first-row transition metals like Mn, Co, Zn, and Cu, exhibit diverse coordination modes with the ligand, contributing to the study of supramolecular structures and coordination chemistry (Liebing et al., 2019).
5. Anticancer Agent Synthesis
Derivatives of this compound have been explored for their potential as anticancer agents. The synthesis and structural elucidation of these compounds reveal their potential for developing new therapeutic agents targeting cancer (Reddy et al., 2010).
6. Superoxide Dismutation and Antioxidant Activity
Copper(II) complexes involving derivatives of this compound have shown the ability to catalyze the dismutation of superoxide anion and decompose various reactive oxygen species. This indicates potential applications in developing superoxide dismutase mimetics with antioxidant activities (Schepetkin et al., 2006).
7. Corrosion Inhibition Studies
Derivatives of this compound have been investigated theoretically for their potential as corrosion inhibitors. Density functional theory studies suggest that bipyrazolic-type organic compounds, related to the subject compound, could be effective in preventing metal corrosion, highlighting its utility in material science applications (Wang et al., 2006).
Propriétés
Nom du produit |
N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-1-propanoylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H17N3O2/c1-5-9(15)12-11-7(3)13-14(8(11)4)10(16)6-2/h5-6H2,1-4H3,(H,12,15) |
Clé InChI |
NFAOTCNRWDCIRV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |
SMILES canonique |
CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





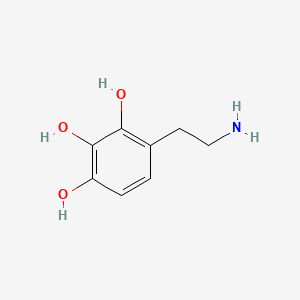
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)
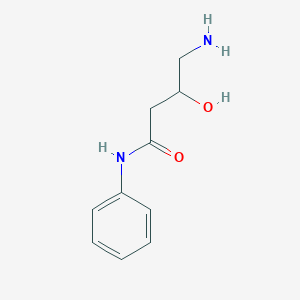
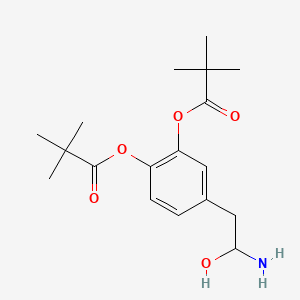
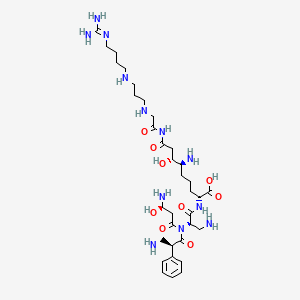
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
